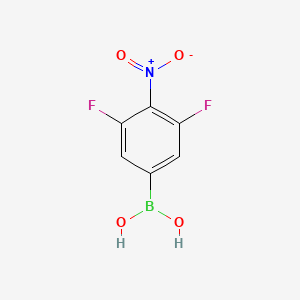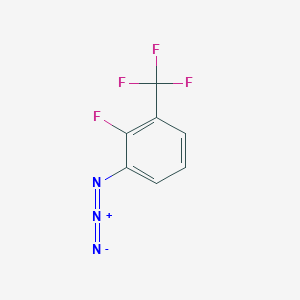
1-Azido-2-fluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor like 1-fluoro-2-nitro-3-(trifluoromethyl)benzene is treated with sodium azide (NaN3) under appropriate conditions to replace the nitro group with an azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In bioconjugation reactions to label biomolecules.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Azido-2-fluoro-3-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, fluoro, and trifluoromethyl groups. These groups influence the reactivity and stability of the compound, allowing it to participate in substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-chlorobenzene
- Azidobenzene
Uniqueness
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring. These groups significantly influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C7H3F4N3 |
|---|---|
Poids moléculaire |
205.11 g/mol |
Nom IUPAC |
1-azido-2-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-4(7(9,10)11)2-1-3-5(6)13-14-12/h1-3H |
Clé InChI |
VCJTXXWRATYCOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=[N+]=[N-])F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


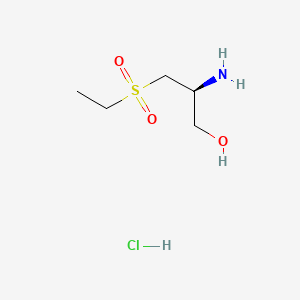
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)

![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)

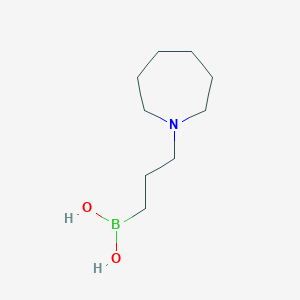
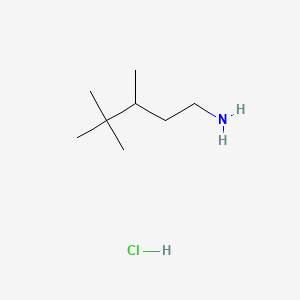
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)


